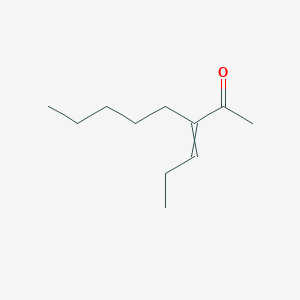
3-Propylideneoctan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylideneoctan-2-one is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylideneoctan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. For instance, the reaction between propanal and 2-octanone in the presence of a base such as sodium hydroxide can yield this compound. The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification steps such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as solid bases or acids can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
3-Propylideneoctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced forms of the original ketone.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
科学研究应用
3-Propylideneoctan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Propylideneoctan-2-one involves its interaction with various molecular targets and pathways. The carbonyl group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.
相似化合物的比较
Similar Compounds
3-Butylidenehexan-2-one: Similar structure but with a shorter carbon chain.
3-Pentylideneheptan-2-one: Another ketone with a different alkyl group.
3-Hexylideneoctan-2-one: A compound with a longer carbon chain.
Uniqueness
3-Propylideneoctan-2-one is unique due to its specific carbon chain length and the position of the double bond. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
71686-65-2 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
3-propylideneoctan-2-one |
InChI |
InChI=1S/C11H20O/c1-4-6-7-9-11(8-5-2)10(3)12/h8H,4-7,9H2,1-3H3 |
InChI 键 |
HALZLANLBHGRNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=CCC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


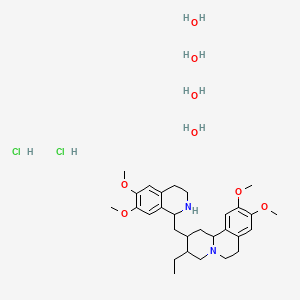

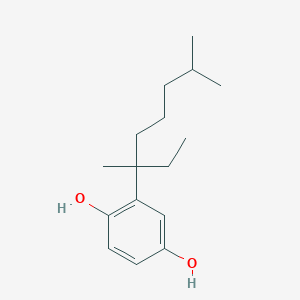
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
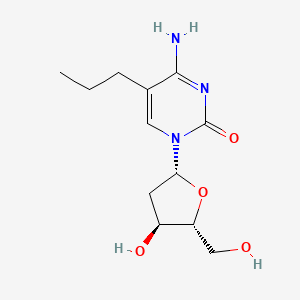
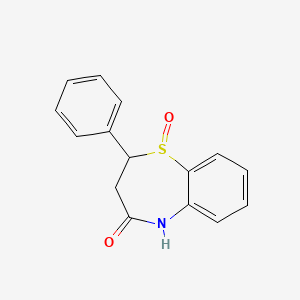

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)



